molecular formula C17H11BrN2O5 B3917213 4-(4-bromobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

4-(4-bromobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B3917213
M. Wt: 403.2 g/mol
InChI Key: PQQAGNIHFLDGTO-FYWRMAATSA-N
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Description

4-(4-bromobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound is also known as BBP, and it has been synthesized using different methods. The purpose of

Mechanism of Action

The mechanism of action of BBP is not fully understood. However, it has been reported that BBP can interact with different targets, including enzymes and proteins, leading to its biological activities. BBP has been reported to inhibit the activity of matrix metalloproteinases, which are involved in cancer progression and inflammation. BBP has also been reported to interact with DNA, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
BBP has been reported to have different biochemical and physiological effects, depending on the concentration and the target. BBP has been reported to induce apoptosis, inhibit cell proliferation, and reduce inflammation. BBP has also been reported to inhibit the activity of enzymes, such as acetylcholinesterase, and to interact with proteins, such as albumin.

Advantages and Limitations for Lab Experiments

BBP has several advantages for lab experiments, including its stability, solubility, and availability. BBP can be easily synthesized and purified, and it can be used in different assays, such as cell viability, enzyme activity, and protein binding assays. However, BBP also has limitations, including its toxicity, which can affect the results of some assays. BBP can also interact with other compounds, leading to false-positive or false-negative results.

Future Directions

BBP has several future directions, including its potential applications in drug discovery and development. BBP can be used as a lead compound to design and synthesize new derivatives with improved biological activities and reduced toxicity. BBP can also be used in different assays to study the mechanism of action of other compounds. Furthermore, BBP can be used in different fields, such as material science and environmental science, due to its unique properties.
Conclusion:
In conclusion, 4-(4-bromobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research. BBP can be synthesized using different methods, and it has been used in different assays to study its biological activities. BBP has several advantages and limitations for lab experiments, and it has several future directions, including its potential applications in drug discovery and development.

Scientific Research Applications

BBP has been used in scientific research due to its potential applications in different fields, including medicinal chemistry, biochemistry, and molecular biology. BBP has been reported to have anticancer, anti-inflammatory, and antimicrobial activities. BBP has also been used as a fluorescent probe to detect metal ions, such as copper and zinc, in biological samples.

Properties

IUPAC Name

(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O5/c18-11-6-4-9(5-7-11)15(21)13-14(19-17(23)16(13)22)10-2-1-3-12(8-10)20(24)25/h1-8,14,21H,(H,19,23)/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQAGNIHFLDGTO-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-bromobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
4-(4-bromobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
4-(4-bromobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
4-(4-bromobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
4-(4-bromobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
4-(4-bromobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

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